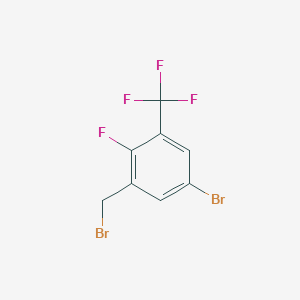

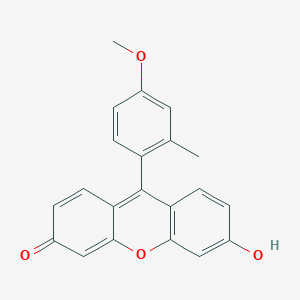

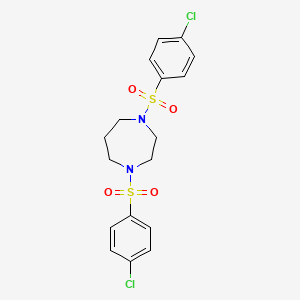

![molecular formula C18H14N2O3 B2390170 2-{[1-(2-氰基-3-腈基-1-丙烯基)-2-萘基]氧基}乙酸乙酯 CAS No. 866142-63-4](/img/structure/B2390170.png)

2-{[1-(2-氰基-3-腈基-1-丙烯基)-2-萘基]氧基}乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile. It is a colourless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

- Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .

- Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .

- Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .

- Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N-hydroxyphthalimide as a radical generator .

Molecular Structure Analysis

The molecular structure of Ethyl cyanoacetate is represented by the formula C5H7NO2 .Chemical Reactions Analysis

With its three different reactive centers—nitrile, ester, acidic methylene site—ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

The vapor pressure of ethyl cyanoacetate follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K . Two polymorphic forms occur . Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C . The heat capacity at 25 °C is 220.22 J K −1 mol −1 .作用机制

ENPA is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory compounds. ENPA has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a signaling pathway involved in inflammation and cancer.

Biochemical and Physiological Effects:

ENPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. ENPA has also been shown to reduce inflammation and oxidative stress in various animal models.

实验室实验的优点和局限性

ENPA has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

未来方向

There are several future directions for research on ENPA. One potential direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to understand the mechanism of action of ENPA and to identify potential side effects and toxicity.

合成方法

ENPA is synthesized through a multistep process that involves the reaction of 2-naphthol with ethyl chloroacetate followed by the reaction of the intermediate product with 3-cyano-2-propenenitrile. The final product is obtained through the reaction of the intermediate product with ethyl chloroformate.

科学研究应用

衍生物的合成

该化合物可用于合成2-氰基-2-(1,3-二烷基咪唑烷-2-亚基)乙酸乙酯衍生物 . 该反应具有操作简便、反应条件温和、产率高 .

晶体结构分析

类似化合物的晶体结构,如2-氰基-2-(1,3-二噻烷-2-亚基)乙酸乙酯,已被研究 . 这项研究可以提供对“2-{[1-(2-氰基-3-腈基-1-丙烯基)-2-萘基]氧基}乙酸乙酯”的结构特性的见解。

线粒体丙酮酸转运的抑制剂

该化合物的衍生物,如(2 E)-2-氰基-3-苯基丙-2-烯酸酯,可以作为线粒体丙酮酸转运的抑制剂 . 这很重要,因为丙酮酸是控制酒精发酵过程中二乙酰、乙醛和乙酸形成的关键物质 .

高区域选择性化合物的制备

除了涉及羰基、C=C双键或硫原子的反应外,诸如-氧代-酮烯二硫代乙缩醛之类的化合物的衍生物可能会经历各种转化 . 这可以导致制备高度区域选择性化合物 .

复杂分子的合成

酮烯二硫代乙缩醛的功能化为开发新的中间体提供了更强大的工具 . 在酮烯二硫代乙缩醛骨架上的此类构建,特别是涉及使用醛等碳电亲电试剂形成C—C键的构建,在这些化合物与具有其他官能团的各种有机化合物之间提供了一种有效的联系 .

含三氟甲基有机化合物的制备

含三氟甲基的有机化合物由于其亲脂性、疏水性和稳定的代谢特性,在制药和农药领域尤其令人关注 . 此类化合物的制备可以通过使用该化合物的衍生物来实现 .

安全和危害

Ethyl cyanoacetate is labeled with the signal word “Warning” according to GHS labelling. The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

属性

IUPAC Name |

ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMZEXGAVOKBFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

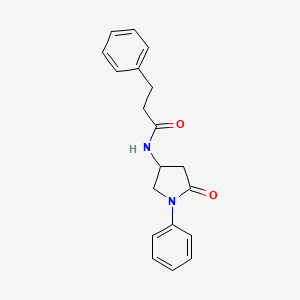

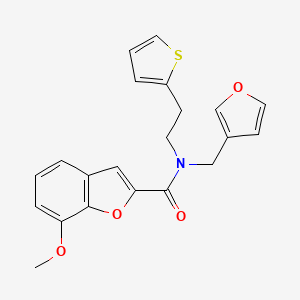

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)